5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide
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Overview
Description
5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is known for its use in various scientific research applications, particularly in the fields of chemistry and biology. This compound is characterized by its solid form, orange to brown color, and hygroscopic nature, meaning it readily absorbs moisture from the air .
Mechanism of Action
Target of Action
5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide, also known as (2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl)methanol, is primarily used as a free-radical spin-trapping agent . It is used in proteomics research and is known to be a neuroprotective agent .
Mode of Action
The compound acts as a spin trap , which is a chemical that can react with free radicals to form stable products . These stable products can then be studied using electron paramagnetic resonance (EPR) spectroscopy . It can also act as an electrophilic component during the synthesis of pyrrolidine derivatives .
Biochemical Pathways
It is used to study radicals formed by enzymatic acetaldehyde oxidation .
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, and Methanol . It is recommended to be stored at -20° C . .
Result of Action
The compound’s action results in the formation of stable products from free radicals . These stable products can then be studied using EPR spectroscopy . It has been used to study radicals formed by enzymatic acetaldehyde oxidation .
Action Environment
The compound is light sensitive, hygroscopic, and heat sensitive . It should be stored in the dark, under an inert gas, and kept cold . It is also incompatible with strong oxidizing agents and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide typically involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable oxidizing agent. The reaction conditions often include the use of solvents such as chloroform or methanol, and the process is carried out under inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound that can interact with different reagents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohol derivatives .
Scientific Research Applications
5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is widely used in scientific research due to its unique chemical properties. In chemistry, it is employed as a spin-trapping reagent to study the formation of free radicals and reactive oxygen species . In biology, it is used to investigate the mechanisms of oxidative stress and its effects on cellular processes . Additionally, this compound has applications in medicine, particularly in the study of neuroprotection and the development of therapeutic agents . In industry, it is utilized in the synthesis of various chemical intermediates and as a stabilizer in certain formulations .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide include other spin-trapping reagents such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and 2,2,6,6-tetramethylpiperidine N-oxide (TEMPO) .
Uniqueness: What sets this compound apart from these similar compounds is its enhanced stability and reactivity towards specific free radicals and reactive oxygen species. This makes it particularly useful in studies where precise detection and quantification of these species are required .
Properties
IUPAC Name |
(2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)6(5-9)3-4-8(7)10/h4,6,9H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYOGUBDFMPSLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC=[N+]1[O-])CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661938 |
Source
|
Record name | (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176793-52-5 |
Source
|
Record name | (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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